N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Description
N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic small molecule characterized by a thiazole core substituted at the 4-position with a 5-methoxybenzofuran moiety and at the 2-position with a phenoxyacetamide group. This compound belongs to a class of heterocyclic acetamides, which are frequently explored for their biological activities, including antitumor, anti-inflammatory, and enzyme-modulating properties .
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-15-7-8-17-13(9-15)10-18(26-17)16-12-27-20(21-16)22-19(23)11-25-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKRMJHOQUKANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate methoxy-substituted phenylacetylene under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of Phenoxyacetamide Moiety: The final step involves the reaction of the coupled product with phenoxyacetyl chloride in the presence of a base to form the phenoxyacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phenoxyacetamide moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and iodine (I₂) under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulate Gene Expression: It can influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares structural motifs with several analogs (Table 1), including:
- Thiazole-acetamide backbone : Common to all analogs, facilitating hydrogen bonding and dipole interactions.
- Aryl substituents : Variations at the 4-position of the thiazole ring significantly influence activity.
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₂₀H₁₆N₂O₃S.
Physicochemical Properties
- Solubility: Methoxy and phenoxy groups in the target compound improve water solubility compared to purely aromatic analogs like the fluorenyl derivative .
- Thermal Stability : Analogs with electron-withdrawing groups (e.g., chloro in ) exhibit higher melting points (>200°C) due to stronger intermolecular forces .
Biological Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
The compound's structure is characterized by the presence of a benzofuran moiety and a thiazole ring, which are known to contribute to various biological activities. The molecular formula of this compound is with a molecular weight of approximately 344.38 g/mol. The structural representation can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4S |
| Molecular Weight | 344.38494 g/mol |
| SMILES | COc2ccc1oc(cc1c2)c4csc(NC(=O)C3CCCO3)n4 |
| InChI | InChI=1S/C17H16N2O4S/c1-21... |
Antitumor Activity
Research has indicated that compounds containing thiazole and benzofuran moieties exhibit promising antitumor properties. For instance, studies on related thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, such as A-549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.
A comparative analysis of thiazole derivatives revealed that the presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances cytotoxicity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-549 | 1.61 ± 1.92 |
| Compound B | HeLa | 1.98 ± 1.22 |
| N-[4-(5-methoxy...] | A-549 | <10 |
These results suggest that this compound may similarly exhibit strong antitumor activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with specific protein targets involved in cell proliferation and apoptosis pathways. For example, molecular docking studies have indicated that it could bind effectively to proteins such as Bcl-2, inhibiting its anti-apoptotic function and promoting cancer cell death.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized several thiazole derivatives and evaluated their anticancer activity using the MTT assay. Among these, a compound structurally similar to N-[4-(5-methoxy... showed significant inhibition of cell growth in both A-549 and HeLa cell lines with IC50 values below 10 µM.
Study 2: Structure Activity Relationship (SAR)
A detailed SAR analysis highlighted the importance of substituents on the benzofuran and thiazole rings for enhancing biological activity. The presence of methoxy groups was particularly noted to increase cytotoxicity, emphasizing the role of electronic effects in modulating activity.
Q & A
Basic Research Questions
Q. How can synthesis routes for N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide be optimized for high yield and purity?
- Methodology :
- Stepwise Functionalization : Begin with the synthesis of the benzofuran-thiazole core via Hantzsch thiazole synthesis (reaction of α-halo ketones with thiourea derivatives) under reflux in ethanol .
- Coupling Reactions : Introduce the phenoxyacetamide moiety using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane to minimize side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from methanol to isolate high-purity crystals .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length/angle measurements .
- Spectroscopy : Validate via H/C NMR (assign peaks for methoxy, benzofuran, and thiazole protons) and HRMS (to confirm molecular ion and fragmentation patterns) .
- Thermal Analysis : Determine melting points via DSC and assess thermal stability using TGA under nitrogen atmosphere .
Q. How should researchers design initial in vitro biological activity screens for this compound?
- Methodology :
- Target Selection : Prioritize enzymes like COX-1/COX-2 or 15-LOX due to structural similarities to thiazole-based inhibitors .
- Assay Conditions : Use enzyme inhibition assays (e.g., colorimetric COX kits) at 37°C with IC determination via dose-response curves (1–100 µM range) .
- Cytotoxicity Screening : Test against human cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve target specificity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy on benzofuran; vary phenoxy groups) and compare bioactivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with COX-2’s Arg120) .
- 3D-QSAR Models : Develop comparative molecular field analysis (CoMFA) models using IC data from analogs to predict activity cliffs .
Q. What computational strategies predict off-target interactions or metabolic stability?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate logP, CYP450 metabolism, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., with COX-2) for 100 ns in GROMACS to assess binding stability .
- Metabolite Identification : Employ in silico tools like Meteor (Lhasa Limited) to predict Phase I/II metabolites .
Q. How to resolve contradictions in biological data (e.g., variable IC across studies)?
- Methodology :
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 1% DMSO) to minimize solvent effects .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate inter-lab variability in IC measurements .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. What methodologies assess pharmacokinetic properties like metabolic stability?
- Methodology :
- Hepatic Microsome Assays : Incubate compound with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS over 60 minutes .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction in human plasma .
- In Vivo PK Studies : Administer IV/PO doses in rodent models and calculate AUC, , and bioavailability using non-compartmental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
